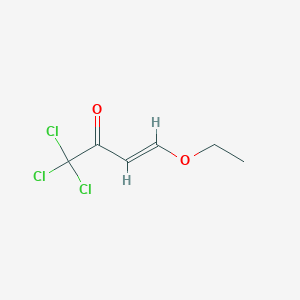

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Description

The exact mass of the compound (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLVLNOHCTKII-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59938-07-7, 83124-74-7 | |

| Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 13C NMR Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a functionalized α,β-unsaturated ketone, a class of compounds of significant interest in organic synthesis and medicinal chemistry. The presence of a vinyl ether moiety, a carbonyl group, and a trichloromethyl group within a conjugated system gives rise to a unique electronic environment, making its structural elucidation a compelling case study for spectroscopic analysis. This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule, offering insights into the theoretical principles, a detailed experimental protocol, and an in-depth analysis of its 13C NMR spectrum.

Theoretical Principles: Understanding the 13C NMR Landscape of a Complex Enone

The 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is dictated by the interplay of electron-withdrawing and electron-donating effects of its constituent functional groups, as well as the hybridization state of the carbon atoms. A proton-decoupled 13C NMR spectrum will display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

The chemical shift of a carbon nucleus is primarily influenced by its local electronic environment. Electronegative atoms or groups deshield the carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, resulting in an upfield shift to a lower chemical shift value.[1]

In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, the highly electronegative chlorine and oxygen atoms, along with the conjugated π-system, are the dominant factors governing the chemical shifts of the carbon skeleton.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

Obtaining a clean and interpretable 13C NMR spectrum is paramount for accurate structural characterization. The following protocol outlines a robust methodology for the acquisition of a proton-decoupled 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized 13C NMR signal (a triplet centered at approximately 77.16 ppm), which can serve as an internal reference.[2]

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl3.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR spectroscopy, with its signal defined as 0.00 ppm.[2] A small amount can be added to the sample, or the residual solvent signal can be used for referencing.

2. NMR Instrument Parameters:

The following parameters are a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbon signals, which tend to have longer relaxation times.

-

Spectral Width (SW): 0 to 220 ppm, to encompass the full range of expected chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[3]

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking and integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the central peak of the CDCl3 triplet at 77.16 ppm.

Caption: A streamlined workflow for the 13C NMR characterization of organic compounds.

In-depth Spectral Analysis and Discussion

The predicted 13C NMR spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, obtained from nmrdb.org, provides the basis for a detailed structural assignment. Each of the six unique carbon atoms in the molecule gives rise to a distinct signal, and their chemical shifts are a direct reflection of their electronic environment.

Caption: Molecular structure of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with carbon numbering for NMR assignment.

Predicted 13C NMR Chemical Shifts and Assignments:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |

| C1 (CCl3) | 93.1 | Singlet | The three highly electronegative chlorine atoms strongly deshield this carbon, shifting it significantly downfield. This is a quaternary carbon, so it will appear as a singlet. |

| C2 (C=O) | 175.4 | Singlet | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. The adjacent trichloromethyl group further enhances this deshielding effect. Carbonyl carbons in ketones typically appear in the range of 205-220 ppm[4], but conjugation with the double bond and the electron-donating ethoxy group shifts this signal upfield. |

| C3 (=CH) | 98.2 | Doublet | This is the α-carbon of the α,β-unsaturated system. It is shielded by the resonance effect of the electron-donating ethoxy group on the β-carbon. |

| C4 (=CH) | 163.5 | Doublet | This is the β-carbon, and it is strongly deshielded due to the electron-withdrawing effect of the carbonyl group through conjugation and the electron-donating resonance effect of the adjacent oxygen atom of the ethoxy group. |

| C5 (OCH2) | 71.1 | Triplet | This carbon is directly attached to an electronegative oxygen atom, causing a downfield shift into the typical range for carbons in ethers (60-80 ppm).[5] |

| C6 (CH3) | 14.5 | Quartet | This is a typical sp3 hybridized methyl carbon in an ethyl group, appearing in the expected upfield region. |

Data Summary

The predicted 13C NMR data for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CCl3 | 93.1 |

| C=O | 175.4 |

| =CH (α) | 98.2 |

| =CH (β) | 163.5 |

| OCH2 | 71.1 |

| CH3 | 14.5 |

Conclusion

This technical guide has provided a comprehensive framework for the 13C NMR characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. By understanding the fundamental principles of 13C NMR and the influence of the molecule's unique functional groups, a clear and unambiguous assignment of all carbon signals can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is the cornerstone of accurate structural elucidation in chemical research and drug development. The detailed analysis of the predicted spectrum serves as a valuable reference for scientists working with this and structurally related compounds.

References

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online]. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Online]. Available at: [Link]

-

Fifolt, M. J., Sojka, S. A., & Wolfe, R. A. (1986). Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids. The Journal of Organic Chemistry, 51(18), 3564–3568. [Online]. Available at: [Link]

-

NMRdb.org. (n.d.). Simulate and predict NMR spectra. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Online]. Available at: [Link]

-

ResearchGate. (2014). Calculated and experimental 13 C NMR chemical shifts. [Online]. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1,1,1-trichloroethane. [Online]. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Online]. Available at: [Link]

-

ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. [Online]. Available at: [Link]

-

ResearchGate. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online]. Available at: [Link]

-

Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12(1), 107-114. [Online]. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Online]. Available at: [Link]

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Online]. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Online]. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of this halogenated α,β-unsaturated ketone.

Introduction

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (MW: 217.48 g/mol , Formula: C₆H₇Cl₃O₂) is a versatile reagent utilized in the synthesis of various organic compounds, including pyrazole derivatives.[1][2] Its unique structure, featuring a trichloromethyl group, a ketone, and an enol ether, presents an interesting case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification and for monitoring its reactions in complex matrices. This guide will delve into the theoretical and practical aspects of its analysis, primarily focusing on Electron Ionization (EI) mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 59938-07-7 | [3] |

| Molecular Formula | C₆H₇Cl₃O₂ | [3] |

| Molecular Weight | 217.48 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-86 °C at 1 Torr | [5] |

| Storage | 2-8°C, sealed in dry conditions | [1][3] |

Mass Spectrometry: An Analytical Imperative

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] This technique is indispensable for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.[6] For a molecule like (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, mass spectrometry offers critical information that complements other analytical methods such as NMR and IR spectroscopy.

The Isotopic Signature of Chlorine

A key feature in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a ratio of roughly 3:1.[7] Consequently, any fragment containing one chlorine atom will exhibit two peaks separated by 2 m/z units, with the M+2 peak having an intensity of about one-third of the M peak.[7] For fragments containing multiple chlorine atoms, the isotopic pattern becomes more complex but remains highly characteristic. The presence of three chlorine atoms in the target molecule will result in a distinctive isotopic cluster for the molecular ion and any fragments retaining the CCl₃ group.

Experimental Protocol: A Self-Validating Workflow

The following section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.

Sample Preparation

Given that the analyte is a liquid, sample preparation is straightforward.[1]

-

Step 1: Prepare a dilute solution of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in a volatile organic solvent such as methanol or acetonitrile. A concentration of approximately 1 mg/mL is a good starting point.

-

Rationale: Dilution is necessary to prevent overloading the mass spectrometer, which can lead to peak broadening and detector saturation. The choice of a volatile solvent ensures its rapid evaporation in the ion source.

Instrumentation and Ionization

Electron Ionization (EI) is the recommended ionization technique for this compound due to its ability to induce predictable fragmentation and create a library-searchable mass spectrum.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for introducing the sample and achieving separation from any potential impurities.

-

Ionization Source: Electron Ionization (EI) at 70 eV.[8]

-

Rationale: 70 eV is the standard energy for EI-MS as it provides sufficient energy to cause fragmentation and generates reproducible spectra that can be compared to spectral libraries.[8]

Mass Analysis

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: A scan range of m/z 35-300 is appropriate to capture the molecular ion and all significant fragment ions.

-

Rationale: The lower end of the scan range is set to detect small, common fragments, while the upper end extends beyond the molecular weight of the analyte to observe the full isotopic pattern of the molecular ion.

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Predicted Fragmentation Pathways and Spectral Interpretation

The fragmentation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in EI-MS is expected to be driven by the presence of the ketone functional group and the labile trichloromethyl group. The following are the predicted major fragmentation pathways.

α-Cleavage

Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones.[9][10]

-

Pathway 1: Loss of the Trichloromethyl Radical (•CCl₃) This is anticipated to be a major fragmentation route due to the relative stability of the resulting acylium ion and the trichloromethyl radical. This cleavage would result in the formation of an acylium ion at m/z 100.

-

Pathway 2: Loss of the Enol Ether Fragment Cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon is also possible, leading to the formation of the trichloroacetyl cation [CCl₃CO]⁺. This fragment will exhibit a characteristic isotopic pattern for three chlorine atoms.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[11][12] In the case of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, the ethyl group of the ethoxy moiety provides γ-hydrogens relative to the carbonyl group. A six-membered transition state can lead to the elimination of a neutral ethene molecule and the formation of a radical cation.

Other Significant Fragmentations

-

Loss of a Chlorine Radical (•Cl): The C-Cl bond is relatively weak and can undergo cleavage to form an [M-Cl]⁺ ion.[13]

-

Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of the enol ether can lead to the loss of an ethoxy radical.

-

Loss of Ethene (C₂H₄): This can occur from the ethoxy group.

A diagram illustrating the predicted fragmentation pathways is presented below:

Caption: Predicted major fragmentation pathways of the target compound in EI-MS.

Data Presentation: Expected Mass Spectrum

The following table summarizes the predicted prominent ions in the mass spectrum of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.

| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |

| 216 | [C₆H₇Cl₃O₂]⁺˙ (Molecular Ion) | - |

| 181 | [M - Cl]⁺ | Loss of a chlorine radical |

| 171 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 117 | [CCl₃]⁺ | Cleavage of the C-C bond adjacent to the CCl₃ group |

| 100 | [CH=CH-CO-OCH₂CH₃]⁺ | α-Cleavage (loss of •CCl₃) |

| 82 | [CCl₂]⁺˙ | Further fragmentation |

| 71 | [CH=CH-CO]⁺ | Further fragmentation |

| 45 | [OCH₂CH₃]⁺ | Cleavage of the ether bond |

| 29 | [CH₂CH₃]⁺ | Fragmentation of the ethoxy group |

Note: The m/z values are calculated using the mass of the most abundant isotope (³⁵Cl). The actual spectrum will show isotopic clusters for all chlorine-containing fragments.

Conclusion

The mass spectrometry analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one provides a wealth of structural information. By understanding the fundamental principles of fragmentation for halogenated ketones and α,β-unsaturated systems, a detailed interpretation of the mass spectrum is achievable. The characteristic isotopic pattern of the three chlorine atoms serves as a definitive marker for the presence of this compound and its chlorinated fragments. The proposed experimental workflow and predicted fragmentation pathways in this guide offer a robust framework for the successful analysis of this important synthetic reagent.

References

-

Mass spectrum of 1,1,1-trichloroethane. Available at: [Link]

-

Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. Available at: [Link]

-

Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones - ACS Publications. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... - Pearson. Available at: [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. Available at: [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem - NIH. Available at: [Link]

-

1,2,3-Trichloro-4-ethoxybutane | C6H11Cl3O | CID 53897432 - PubChem. Available at: [Link]

Sources

- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 3. 59938-07-7|(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 1,1,1-trichloro-4-ethoxybut-3-en-2-one

An In-depth Technical Guide to the Physical Properties of (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one

Introduction

(3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, a halogenated α,β-unsaturated ketone, is a highly functionalized organic molecule of significant interest to the chemical and pharmaceutical sciences. Its unique electronic and steric properties, arising from the presence of a trichloromethyl group, a conjugated enone system, and an ethoxyvinyl moiety, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring accuracy and reproducibility for researchers in drug discovery and chemical development.

Section 1: Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent experimental work. (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is primarily recognized by its CAS Number. The '(3E)' designation specifies the stereochemistry about the carbon-carbon double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides (trans configuration).

Key Identifiers and Structural Representation:

-

Systematic Name: (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one

-

Common Synonyms: (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one

-

SMILES: CCO\C=C\C(=O)C(Cl)(Cl)Cl[1]

The molecule's reactivity, particularly in Michael addition reactions, is dictated by the electrophilic nature of the β-carbon, which is significantly influenced by the electron-withdrawing trichloromethyl group.[1]

Section 2: Core Physicochemical Properties

The physical state and properties of a compound are critical for determining its appropriate handling, purification, and reaction conditions. (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is a liquid at ambient temperature.[3][4] A summary of its key physical properties is presented below.

| Property | Value | Source(s) | Notes |

| Molecular Weight | 217.48 g/mol | [1] | Calculated from the molecular formula C₆H₇Cl₃O₂. |

| Appearance | Colorless to light yellow liquid | [3][4][5] | Visual inspection is the primary method of confirmation. |

| Boiling Point | 84-86 °C at 1 Torr | [3][4] | The low pressure indicates susceptibility to decomposition at atmospheric boiling point. |

| Density | 1.368 ± 0.06 g/cm³ | [3][4] | This is a predicted value; experimental verification is recommended. |

| Purity | ≥95% to ≥98% | [1][2][5] | Typically determined by Gas Chromatography (GC). |

| Storage | 2-8°C, sealed in a dry environment | [1][2][3][4] | Suggests sensitivity to temperature, moisture, or both. |

Solubility Profile (Qualitative)

-

Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

-

Sparingly soluble to insoluble in water due to the dominant hydrophobic character of the chlorinated alkyl chain.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity of the molecule. The following are expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum should reveal signals corresponding to the ethyl group (a triplet and a quartet) and the two vinyl protons. The coupling constant (J-value) between the vinyl protons would definitively confirm the E-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals, including a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift and a signal for the quaternary carbon bearing the three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O (ketone) group, typically around 1680-1700 cm⁻¹, and the C=C (alkene) bond, around 1620-1640 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing three chlorine atoms (M, M+2, M+4, M+6 peaks in an approximate 27:27:9:1 ratio).

Section 4: Experimental Protocols for Property Determination

The following protocols describe robust methods for the experimental verification of the key physical properties.

Boiling Point Determination via Vacuum Distillation

Causality: High molecular weight, halogenated compounds can decompose at temperatures required for boiling at atmospheric pressure. Vacuum distillation lowers the boiling point to a safe temperature, preventing degradation and ensuring an accurate measurement.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place 5-10 mL of the compound into the distillation flask along with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer). Gradually reduce the pressure to the target value (e.g., 1 Torr).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.

-

Validation: Ensure the pressure remains stable throughout the distillation. A stable boiling point reading over a period of collection validates the measurement.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Density Measurement

Causality: Density is a fundamental physical constant that can be used to assess purity. A calibrated pycnometer provides a highly accurate and reproducible method for determining the density of a liquid.

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 5 mL). Weigh the empty pycnometer (m₁).

-

Water Measurement: Fill the pycnometer with deionized water at a known temperature (e.g., 20°C) and weigh it (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Dry the pycnometer thoroughly. Fill it with the sample compound at the same temperature and weigh it (m₃).

-

Calculation:

-

Mass of sample = m₃ - m₁

-

Volume of sample = (m₂ - m₁) / density of water

-

Density of sample = (m₃ - m₁) / Volume of sample

-

Section 5: Structural Insights and Intermolecular Forces

While crystal structure data for the title compound is not available, analysis of a structurally similar compound, (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one, reveals key insights into the forces governing its physical state. In the crystal lattice of this analog, weak intermolecular Cl⋯O interactions are observed, with distances shorter than the sum of the van der Waals radii.[6] This suggests that dipole-dipole interactions involving the electron-rich oxygen atoms of the carbonyl and the electron-deficient regions around the chlorine atoms contribute significantly to the condensed phase cohesion. These forces are likely responsible for the compound's relatively high boiling point, even under vacuum.

Caption: Relationship between molecular structure and key properties.

Section 6: Handling, Storage, and Safety

Given its reactive nature as an α,β-unsaturated ketone and its chlorinated structure, appropriate handling procedures are essential.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or oxidation.[1][2][3][4] The container must be sealed tightly.[2]

-

Safety: While specific toxicity data is limited, related halogenated ketones can be irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

This guide has detailed the essential physical properties of (3E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one, providing both established data and robust experimental protocols for its verification. By understanding these characteristics—from its boiling point and density to its spectroscopic signature and the intermolecular forces that govern its behavior—researchers and drug development professionals can effectively utilize this versatile chemical reagent in their synthetic endeavors, ensuring both safety and success in the laboratory.

References

-

(PDF) (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one - ResearchGate. Available at: [Link]

-

4-ethoxy-1,1,1-trichloro-3-buten-2-one|cas:83124-74-7 - Changzhou Standard Chemical Co., Ltd. Available at: [Link]

-

(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one - Lead Sciences. Available at: [Link]

Sources

- 1. (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one;CAS No.:59938-07-7 [chemshuttle.com]

- 2. (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one - Lead Sciences [lead-sciences.com]

- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 5. 4-ethoxy-1,1,1-trichloro-3-buten-2-one|cas:83124-74-7--Changzhou Standard Chemical Co., Ltd. [standardschem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Electrophilicity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized Michael acceptor characterized by a pronounced electrophilicity. This guide provides a comprehensive analysis of its electronic structure, synthesis, and reactivity. The convergence of a potent electron-withdrawing trichloromethyl group and an electron-donating ethoxy group on the enone backbone creates a unique reactivity profile, making it a valuable building block in synthetic organic chemistry. This document will explore its utility in key transformations, including Michael additions and cyclocondensation reactions for the synthesis of heterocyclic scaffolds, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Architectural Significance of a Polarized Enone

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one belongs to the class of β-alkoxyvinyl trihalomethyl ketones, a group of compounds distinguished by their potent electrophilic character. The strategic placement of a strongly electron-withdrawing trichloromethyl group at the α-position and an electron-donating ethoxy group at the β-position of the enone system results in a highly polarized carbon-carbon double bond. This electronic arrangement renders the β-carbon exceptionally susceptible to nucleophilic attack, making the molecule a powerful tool for the construction of complex organic frameworks.

This guide will systematically dissect the factors contributing to the pronounced electrophilicity of this reagent and demonstrate its application in synthetically valuable transformations. A particular focus will be placed on its role as a precursor for heterocyclic compounds, such as pyrazoles, which are prevalent motifs in medicinal chemistry.

Electronic Structure and Electrophilicity

The reactivity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is fundamentally governed by the interplay of inductive and resonance effects.

-

Inductive Effect of the Trichloromethyl Group: The three chlorine atoms on the α-carbon exert a powerful negative inductive effect (-I), withdrawing electron density from the adjacent carbonyl group and, by extension, from the entire enone system. This effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.

-

Resonance Effect of the Ethoxy Group: The lone pairs on the oxygen atom of the ethoxy group participate in resonance, donating electron density (+R effect) into the conjugated system. This donation partially counteracts the inductive withdrawal but, more importantly, directs the electrophilicity to the β-carbon.

The confluence of these electronic factors results in a highly electron-deficient β-carbon, which is the primary site for nucleophilic attack in Michael addition reactions.

Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

The synthesis of β-alkoxyvinyl trichloromethyl ketones is typically achieved through the acylation of the corresponding vinyl ethers with trichloroacetyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of (E)-1,1,1-trichloro-4-methoxybut-3-en-2-one (as an illustrative example)

Materials:

-

Methyl vinyl ether

-

Trichloroacetyl chloride

-

Pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of trichloroacetyl chloride (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.1 equiv) dropwise.

-

Slowly add methyl vinyl ether (1.2 equiv) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired (E)-1,1,1-trichloro-4-methoxybut-3-en-2-one.

Reactivity Profile: A Versatile Electrophile

The enhanced electrophilicity of the β-carbon in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one makes it a versatile substrate for a variety of nucleophiles.

Michael Addition Reactions

The archetypal reaction of this enone is the Michael addition, where a soft nucleophile adds to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cyclocondensation Reactions: Synthesis of Pyrazoles

A particularly valuable application of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The reaction with hydrazine derivatives proceeds via a cyclocondensation mechanism.[1]

The reaction involves an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the hydrazine used.[1] For instance, using arylhydrazine hydrochlorides tends to favor the formation of 1,3-regioisomers, while the corresponding free hydrazine often leads to the 1,5-regioisomer.[1]

The following protocol is adapted from the reaction of a related β-alkoxyvinyl trichloromethyl ketone with hydrazines and serves as a representative procedure.[2]

Materials:

-

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

-

Substituted hydrazine (e.g., methylhydrazine)

-

Ethanol

Procedure:

-

Dissolve (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv) in ethanol.

-

Add the substituted hydrazine (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the corresponding 5-trichloromethyl-1H-pyrazole derivative.

Spectroscopic Characterization

The structural elucidation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its reaction products relies heavily on spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | ~1.3 (t, 3H, CH₃), ~4.0 (q, 2H, OCH₂), ~6.0 (d, 1H, =CH), ~7.8 (d, 1H, =CH) | ~14 (CH₃), ~68 (OCH₂), ~95 (CCl₃), ~105 (=CH), ~160 (=CH), ~180 (C=O) | ~1680 (C=O stretch), ~1600 (C=C stretch) |

| 5-Trichloromethyl-1H-pyrazole (representative) | ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H), ~13.0 (br s, 1H, NH) | ~100 (CCl₃), ~110 (pyrazole-CH), ~135 (pyrazole-CH), ~145 (pyrazole-C-CCl₃) | ~3100-3300 (N-H stretch), ~1500-1600 (C=N, C=C stretch) |

Note: The spectroscopic data for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one are predicted based on analogous compounds, as specific experimental data is not widely published. The data for the pyrazole derivative is representative.

Conclusion

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a potent and versatile electrophile with significant applications in organic synthesis. The unique electronic properties conferred by the trichloromethyl and ethoxy substituents create a highly reactive Michael acceptor, enabling the efficient construction of complex molecules. Its utility in the regioselective synthesis of pyrazoles highlights its importance as a building block for medicinally relevant scaffolds. This guide has provided a foundational understanding of its synthesis, reactivity, and spectroscopic characterization, offering valuable insights for researchers in drug discovery and synthetic chemistry.

References

[3] Siqueira, G. M.; Flores, A. F. C.; Clar, G.; Zanatta, N.; Martins, M. A. P. Química Nova1994 , 17, 24. [1] General structure of β‐alkoxyvinyl trihalomethyl ketones. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link] [4] Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (n.d.). Retrieved January 29, 2026, from [Link] [5] IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link] [2] Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives - Bentham Science Publisher. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Reactivity and Application of the Trichloromethyl Ketone (TCMK) Group

Executive Summary

The trichloromethyl ketone (TCMK) moiety represents a unique intersection of high-energy reactivity and structural stability, serving as both a potent "warhead" in protease inhibitor design and a versatile linchpin in asymmetric synthesis. This guide dissects the electronic underpinnings of the TCMK group, contrasting its behavior with standard methyl ketones and mono-chlorinated analogs. We explore its dual utility: as a reversible transition-state analog in drug discovery and as a precursor to chiral amino acids via the Corey-Link and Jocic reactions.

Part 1: Electronic Structure & Fundamental Reactivity

The reactivity of the TCMK group (

The Super-Electrophilic Carbonyl

The three chlorine atoms create a dipole that depletes electron density from the carbonyl carbon.

-

Consequence: The carbonyl carbon becomes highly electrophilic, making it susceptible to attack by weak nucleophiles (like water or active-site serines) that would otherwise be non-reactive toward standard ketones.

-

Hydration Equilibrium: In aqueous media, TCMKs exist in equilibrium with their gem-diol (hydrate) forms. For many TCMKs, the equilibrium constant (

) heavily favors the hydrate.-

Reaction:

-

Implication: In biological assays, the concentration of the "active" ketone species is often lower than the nominal concentration, necessitating kinetic corrections.

-

The Trichloromethyl Anion as a Leaving Group

While carbon anions are typically poor leaving groups (

-

Reactivity Switch: Under basic conditions, the

bond between the carbonyl and the

Part 2: The TCMK in Drug Design (Protease Inhibition)

In drug development, TCMKs are utilized primarily as Transition State Analogs (TSAs) for serine and cysteine proteases.

Mechanism of Action: Reversible Inhibition

Unlike mono-chloromethyl ketones (e.g., TPCK, TLCK), which irreversibly alkylate the active site histidine (via

-

Binding: The inhibitor enters the active site (S1-S4 pockets).

-

Nucleophilic Attack: The catalytic nucleophile (Serine-OH or Cysteine-SH) attacks the highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A stable hemiketal (or thiohemiketal) adduct forms.

-

Stabilization: The electron-withdrawing

group stabilizes this tetrahedral geometry, which closely mimics the transition state of peptide bond hydrolysis. The enzyme "locks" onto this state, preventing substrate processing.

Visualization: Protease Inhibition Pathway

Figure 1: The reversible formation of the tetrahedral hemiketal adduct, mimicking the enzymatic transition state.

Part 3: Synthetic Transformations (The Corey-Link Reaction)

Beyond inhibition, the TCMK group is a powerful synthetic handle.[1] The Corey-Link reaction allows for the stereocontrolled synthesis of

The Jocic-Reeve & Corey-Link Mechanism

This transformation exploits the

-

Asymmetric Reduction: The TCMK is reduced to a chiral trichloromethyl carbinol (often using CBS catalysts).

-

Epoxide Formation: Treatment with base triggers deprotonation of the alcohol, followed by intramolecular displacement of one chloride. This forms a gem-dichloroepoxide .[4]

-

Nucleophilic Opening: An azide (

) attacks the epoxide with inversion of configuration (Walden inversion). -

Acyl Chloride Formation: The resulting intermediate collapses to an

-azido acyl chloride (or ester in situ).

Visualization: Synthetic Workflow

Figure 2: The Corey-Link reaction sequence for converting TCMKs to chiral amino acid precursors.

Part 4: Experimental Protocols

Synthesis of an Aryl Trichloromethyl Ketone

Method: Organozinc Coupling (Adapted from Corey et al.)

Rationale: Direct chlorination of methyl ketones is often non-selective. This method couples an organozinc reagent with trichloroacetyl chloride for high specificity.

Materials:

-

Bromobenzene (1.0 equiv)

- -Butyllithium (1.1 equiv)

- (1.2 equiv, anhydrous)

-

Trichloroacetyl chloride (1.2 equiv)

-

THF (anhydrous)

Protocol:

-

Lithiation: In a flame-dried flask under Argon, dissolve Bromobenzene in THF. Cool to -78°C. Add

-BuLi dropwise. Stir for 30 min. -

Transmetallation: Add a solution of

in THF dropwise at -78°C. Allow the mixture to warm to 0°C to form the phenylzinc chloride species. -

Acylation: Cool the mixture back to -20°C. Add trichloroacetyl chloride dropwise.

-

Workup: Stir for 1 hour, then quench with saturated

. Extract with diethyl ether ( -

Purification: Purify via vacuum distillation or flash chromatography (silica gel, Hexanes/EtOAc).

Serine Protease Inhibition Assay (Chymotrypsin)

Method: Colorimetric Kinetic Assay

Rationale: To determine the

Protocol:

-

Buffer Prep: Prepare 50 mM Tris-HCl, pH 7.8, 10 mM

. -

Inhibitor Stock: Dissolve TCMK in DMSO. Note: Limit DMSO to <5% final volume to prevent enzyme denaturation.

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (standard chymotrypsin substrate).

-

Incubation:

-

Mix 10

L Enzyme solution + 10 -

Incubate for 15 minutes at 25°C to allow equilibrium (hemiketal formation).

-

-

Initiation: Add 180

L Substrate solution. -

Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

Part 5: Stability & Handling Data

| Parameter | Characteristic | Practical Implication |

| Hydration | High ( | Stock solutions in water/buffer will contain mostly hydrate. DMSO stocks are recommended. |

| Base Stability | Low | Susceptible to haloform cleavage ( |

| Nucleophiles | High Reactivity | Avoid protic solvents with strong nucleophiles unless reaction is intended. |

| Storage | Hygroscopic | Store under inert gas (Argon/Nitrogen) at -20°C. |

References

-

Corey, E. J., Link, J. O., & Shao, Y. (1992).[5][6] A General and Effective Procedure for the Synthesis of Trichloromethyl Ketones. Tetrahedron Letters, 33(24), 3435–3438.

-

Corey, E. J., & Link, J. O. (1992).[2][5][6] A new general method for the enantioselective synthesis of alpha-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.

-

Reeve, W. (1960). The Reaction of Trichloromethyl Carbinols with Nucleophilic Reagents. Journal of Organic Chemistry. (Foundational work on Jocic/Reeve reaction mechanisms).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Jocic Reaction [organic-chemistry.org]

- 3. Corey–Link reaction - Wikipedia [en.wikipedia.org]

- 4. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]

- 5. Trichloromethyl carbinol synthesis [organic-chemistry.org]

- 6. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]

Strategic Sourcing and Application of (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one

Executive Summary: The "Phantom" Reagent

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (CAS: 10596-70-0 / 83124-74-7) represents a critical paradox in heterocyclic chemistry. While it is a potent 1,3-dielectrophile essential for synthesizing trifluoromethyl-substituted pyrazoles, pyrimidines, and isoxazoles, its commercial availability is frequently overstated by aggregators.

The Core Problem: Most "In Stock" listings for this compound are actually "Make-on-Demand" (lead time: 4–8 weeks) or erroneously cross-listed with its more stable trifluoro analog. Due to its susceptibility to hydrolysis and polymerization, in-house synthesis is often the only reliable method for obtaining high-purity material for sensitive drug discovery campaigns.

This guide provides a validated roadmap for sourcing, synthesizing, and applying this reagent, ensuring your project timeline remains independent of unreliable supply chains.

Part 1: Chemical Profile & The Sourcing Decision Matrix

The Molecule

This compound serves as a masked 1,3-dicarbonyl equivalent . The trichloromethyl group (

| Feature | Specification |

| IUPAC Name | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one |

| Molecular Formula | |

| Molecular Weight | 217.48 g/mol |

| Key CAS | 10596-70-0 (General), 83124-74-7 (E-isomer) |

| Physical State | Pale yellow oil / Low-melting solid |

| Stability | Moisture sensitive; polymerizes at RT without stabilization. |

The Buy vs. Make Decision

Before initiating procurement, consult this logic flow to determine the optimal sourcing strategy.

Figure 1: Sourcing logic tree. Note that automated scrapers often conflate the trichloro- and trifluoro- analogs.

Part 2: Validated Synthesis Protocol (The "Make" Option)

Because commercial batches often degrade during shipping, fresh synthesis is the gold standard for reliability. The following protocol is adapted from Organic Syntheses (Tietze et al.) and optimized for modern lab safety standards.

The Reaction Mechanism

The synthesis involves the acylation of an enol ether followed by elimination.

Reaction:

Step-by-Step Methodology

Safety Note: Trichloroacetyl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.

Reagents:

-

Trichloroacetyl chloride (1.0 equiv)

-

Ethyl vinyl ether (2.0 equiv) [Excess acts as solvent/scavenger]

-

Solvent: None (Neat reaction) or DCM if scale < 10g.

Protocol:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Chilling: Charge the flask with Trichloroacetyl chloride. Cool to 0°C using an ice bath.

-

Addition: Add Ethyl vinyl ether dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C. Rapid addition leads to polymerization (darkening of solution).

-

-

Elimination: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Observation: The mixture will turn yellow/orange.

-

-

Workup:

-

Remove excess ethyl vinyl ether under reduced pressure (rotary evaporator, bath temp < 30°C).

-

Purification: Vacuum distillation is required but risky due to thermal instability.

-

Recommended: Distill at 0.5–1.0 mmHg . Collect the fraction boiling at ~95–100°C (at 10 mmHg equivalent).

-

Alternative: If high purity is not required for the next step, use the crude oil immediately.

-

Quality Control (Self-Validation)

Verify the product identity immediately using

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| Alkene | ~5.8 ppm | Doublet ( | Alpha-proton (next to carbonyl) |

| Alkene | ~7.9 ppm | Doublet ( | Beta-proton (next to ether) |

| Ethoxy | ~4.1 ppm | Quartet | Ethyl group |

| Ethoxy | ~1.4 ppm | Triplet | Ethyl group |

Note: A coupling constant (

Part 3: Application & Reactivity

The value of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one lies in its ability to act as a "push-pull" alkene. The ethoxy group pushes electron density, while the trichloroacetyl group pulls it, creating highly specific reactivity at the

Heterocycle Formation Workflow

This reagent is primarily used to synthesize 5-trichloromethyl-pyrazoles and pyrimidines.

Figure 2: Divergent synthesis pathways. The

Handling & Storage Guidelines

-

Storage: Store at -20°C under Argon. The compound hydrolyzes to produce HCl and the corresponding keto-aldehyde if exposed to moisture.

-

Stabilization: Commercial samples (if found) often contain BHT (butylated hydroxytoluene) to prevent radical polymerization.

-

Toxicity: Treat as a potential alkylating agent. Double-glove and use strictly in a hood.

References

-

Tietze, L. F., Voss, E., & Hartfiel, U. (1990).[1] Synthesis of Alkyl Propanoates by a Haloform Reaction of a Trichloro Ketone: Ethyl 3,3-Diethoxypropanoate.[1] Organic Syntheses, 69, 238.[1]

- Core Citation: Defines the standard synthesis of 1,1,1-trichloro-4-ethoxy-3-buten-2-one (Compound 4 in the text).

-

Martins, M. A. P., et al. (2001). Trichloromethyl-containing heterocycles: a convenient synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and their reaction with hydrazines. Tetrahedron Letters, 42(51), 8947-8949.

- Core Citation: Validates the reactivity with hydrazines and the stability of the trichloromethyl group during cycliz

-

Simson Pharma. (n.d.). 4-Ethoxy-1,1,1-trichloro-3-buten-2-one Product Page.

- Core Citation: Confirms the specific CAS 83124-74-7 for the (E)

-

Colla, A., et al. (1999). Synthesis and Structural Characterization of 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones. Synthetic Communications, 29(2), 293-305.

- Core Citation: Provides detailed NMR and structural analysis for quality control comparison.

Sources

An In-depth Technical Guide to the Safe Handling of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

This guide provides a comprehensive overview of the safety considerations for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a reactive enone utilized in synthetic chemistry. Given the absence of a complete, publicly available Safety Data Sheet (SDS), this document synthesizes information from suppliers and data on structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practices. Researchers, scientists, and drug development professionals must use this guide in conjunction with supplier-specific SDSs and internal safety protocols.

Chemical Identity and Physicochemical Properties

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a specialized α,β-unsaturated ketone.[1] Its unique reactivity, stemming from the trichloromethyl and ethoxy groups, makes it a valuable building block in organic synthesis, particularly for Michael additions and the creation of diverse compound libraries.[1] However, these same features necessitate a thorough understanding of its potential hazards.

A clear identification of the substance is the first step in any safety protocol. The key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | [2][3] |

| Synonyms | (3E)-1,1,1-Trichloro-4-ethoxy-3-buten-2-one | [3] |

| CAS Number | 83124-74-7, 59938-07-7 | [1][2][3][4] |

| Molecular Formula | C₆H₇Cl₃O₂ | [1][3] |

| Molecular Weight | 217.47 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage Temperature | 2-8°C | [1][3][5] |

Note on CAS Numbers: Both 83124-74-7 and 59938-07-7 are associated with this chemical in various supplier databases. It is crucial to verify the CAS number with the specific supplier to ensure the accuracy of the safety data.

Hazard Identification and Risk Mitigation

While a specific GHS classification for this compound is not universally published, data from analogous compounds, such as other chlorinated butenes and its trifluoro counterpart, suggest several potential hazards. The trichloromethyl group is a known toxophore, and α,β-unsaturated ketones are often irritants and sensitizers.

Anticipated Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6][7]

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[8] Prolonged contact may lead to more severe effects.

-

Serious Eye Damage/Irritation: Vapors and direct contact are expected to be irritating to the eyes.[9]

-

Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[8][9]

-

Environmental Hazards: Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.[9][10]

The Hierarchy of Controls: A Self-Validating System for Safety

To mitigate these risks, a systematic approach is essential. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety. This is not merely a list of options but a logical framework for designing safe experiments.

Caption: Emergency response decision workflow.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. [11][12]* Skin Contact: Remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. [13][12]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. [11][12]Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [11][14]

Toxicological and Ecological Profile

Toxicological Summary: While specific toxicological data for this compound is lacking, related trichloro- compounds can cause damage to the liver and kidneys and may have carcinogenic potential. [12]Short-term exposure can lead to central nervous system effects such as dizziness and headache. [12] Ecological Summary: Chlorinated organic substances are often persistent in the environment and can be toxic to aquatic organisms. [9][10]It is strongly advised not to let the chemical enter the environment. [9]All waste and contaminated materials must be disposed of as hazardous waste to prevent environmental contamination.

Disposal and Transportation

Disposal: All waste containing (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one must be treated as hazardous waste. Collect in a designated, sealed, and properly labeled container. [9]Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

Transportation: This material may be regulated for transport. For shipping, it is likely classified under a UN number for toxic liquids, flammable, organic, n.o.s., such as UN2929, with a hazard class of 6.1 (Toxic) and a subsidiary risk of 3 (Flammable). [4]All shipping must be done in accordance with IATA and DOT regulations.

References

-

1,1,2-Trichloroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. [Link]

-

ICSC 0587 - 2,3,4-TRICHLORO-1-BUTENE. INCHEM. [Link]

-

(3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. ResearchGate. [Link]

-

(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one | 83124-74-7. Pharmaffiliates. [Link]

-

Safety Data Sheet: Trichloroethylene. Carl ROTH. [Link]

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH. [Link]

Sources

- 1. (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one;CAS No.:59938-07-7 [chemshuttle.com]

- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 83124-74-7 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 59938-07-7|(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]

- 5. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]

- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ICSC 0587 - 2,3,4-TRICHLORO-1-BUTENE [inchem.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. carlroth.com [carlroth.com]

Methodological & Application

The Versatile Building Block: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Modern Organic Synthesis

Introduction: In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a polyfunctionalized Michael acceptor, has emerged as a powerful tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its unique electronic properties, stemming from the presence of a trichloromethyl group, a conjugated enone system, and an ethoxy leaving group, render it a highly reactive and selective substrate for a variety of transformations. This application note provides a comprehensive overview of the synthetic utility of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, with a focus on its application in the synthesis of pyrazole derivatives, and includes detailed experimental protocols for both the synthesis of the building block and its subsequent conversion to valuable heterocyclic scaffolds.

Physicochemical Properties & Safety Information

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 59938-07-7 | [1] |

| Molecular Formula | C₆H₇Cl₃O₂ | [1] |

| Molecular Weight | 217.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 84-86 °C at 1 Torr | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Safety Precautions: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a chlorinated organic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[2]

Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A Detailed Protocol

The synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is typically achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride. The following protocol provides a detailed procedure for its preparation.

Experimental Protocol: Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Materials:

-

Ethyl vinyl ether

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of ethyl vinyl ether (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add trichloroacetyl chloride (1.1 eq) dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture will evolve hydrogen chloride gas, which should be vented to a scrubber. The solution will gradually turn into a deep black color.[6]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any remaining volatile components.[6]

-

The crude product is obtained as a black oil.[6]

-

Purify the crude product by vacuum distillation (84-86 °C at 1 Torr) to afford (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one as a colorless to light yellow liquid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, and two doublets for the vinylic protons, with a coupling constant characteristic of a trans configuration.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon, the trichloromethyl carbon, the two vinylic carbons, and the two carbons of the ethoxy group.

Application in Heterocyclic Synthesis: The Gateway to Substituted Pyrazoles

One of the most significant applications of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities.[10] The reaction proceeds via a condensation reaction with hydrazine derivatives. The regiochemical outcome of this reaction is of particular interest and can be controlled by the reaction conditions and the nature of the hydrazine reagent.[11]

Reaction Mechanism: A Tale of Two Regioisomers

The reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with a hydrazine involves a sequence of nucleophilic attack, cyclization, and elimination steps. The initial step is the nucleophilic attack of the hydrazine at either the carbonyl carbon or the β-carbon of the enone system. The subsequent cyclization and elimination of ethanol and water lead to the formation of the pyrazole ring.

The regioselectivity of the reaction, leading to either the 3- or 5-trichloromethyl-substituted pyrazole, is a critical aspect. It has been shown that the use of hydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while the use of free hydrazine leads to the 1,5-regioisomer.[11] This selectivity is attributed to the different nucleophilicity of the two nitrogen atoms of the hydrazine under different pH conditions.

Sources

- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]

- 2. fishersci.fr [fishersci.fr]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one synthesis - chemicalbook [chemicalbook.com]

- 7. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. chemconnections.org [chemconnections.org]

- 10. journaljpri.com [journaljpri.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Michael Addition Reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized α,β-unsaturated ketone that serves as a powerful Michael acceptor in organic synthesis. The presence of a trichloromethyl group, a carbonyl group, and an enol ether moiety imparts unique electronic properties and reactivity to the molecule. This combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including heterocyclic compounds such as pyrazoles.[1][2] The electron-withdrawing nature of the trichloromethyl and carbonyl groups renders the β-carbon of the enone system highly electrophilic and susceptible to nucleophilic attack, facilitating Michael addition reactions.[3] This document provides a comprehensive guide to understanding and performing Michael addition reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, offering detailed protocols and insights into its reactivity.

Mechanism of the Michael Addition: A Step-by-Step Look

The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[4][5][6][7] The general mechanism for the Michael addition to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one proceeds through the following key steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the enone. This leads to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.

-

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid introduced during workup, to yield the final Michael adduct.

The regioselectivity of the reaction is a crucial aspect, particularly when using nucleophiles with multiple reactive sites, such as hydrazines. The reaction conditions and the nature of the nucleophile can influence which nitrogen atom of the hydrazine attacks the β-carbon, leading to different regioisomers.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of a Michael addition reaction with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one.

Caption: General mechanism of the Michael addition reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting Michael addition reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one using different classes of nucleophiles.

Protocol 1: Synthesis of 1-Aryl-5-(trichloromethyl)-1H-pyrazoles via Michael Addition/Cyclization of Hydrazines

This protocol is adapted from a regiocontrolled methodology for preparing substituted pyrazoles.[1]

Materials:

-

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

-

Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Anhydrous Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one (1.0 equiv.).

-

Reagent Addition: Dissolve the enone in anhydrous methanol (approximately 0.1 M concentration). To this solution, add the arylhydrazine hydrochloride (1.1 equiv.).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-5-(trichloromethyl)-1H-pyrazole.

Expertise & Experience: The use of arylhydrazine hydrochlorides in methanol is key to achieving the 1,5-regioisomer of the pyrazole product.[1] The acidic nature of the hydrochloride salt likely influences the initial protonation state of the hydrazine and the subsequent cyclization pathway. Anhydrous conditions are recommended to prevent potential side reactions with water.

Trustworthiness: This protocol is based on a published, peer-reviewed procedure with reported yields for a variety of substrates.[1] The progress of the reaction can be reliably monitored by TLC, and the final product can be purified to a high degree using standard chromatographic techniques.

Protocol 2: General Procedure for the Aza-Michael Addition of Amines

This is a generalized protocol based on the known reactivity of enones with amines.[7]

Materials:

-

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-